3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a potent antagonist of lymphocyte function-associated antigen-1 (LFA-1) []. LFA-1 plays a crucial role in immune system function and is a target for developing treatments for inflammatory diseases [].
3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining multiple functional groups, which contributes to its potential biological activity. The compound is classified under the category of pyrimidine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the formation of the imidazolidine ring through cyclization reactions involving appropriate precursors. Key steps may involve:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can be represented by its molecular formula .
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₄N₄O₃ |
Molecular Weight | 344.41 g/mol |
IUPAC Name | 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione |
InChI | InChI=1S/C18H24N4O3/c1-13(19)15(20)16(21)17(22)14(18)12(23)10(9-24)11(12)8/h8,10,13H,9H2,1H3,(H,19,20)(H,21,22)(H,23) |
The compound's structure reveals a complex arrangement that contributes to its potential interactions with biological targets.
The chemical reactivity of 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione can be analyzed through various reaction pathways:
Each reaction pathway can lead to different derivatives that may exhibit varied biological activities.
The mechanism of action for 3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione is hypothesized to involve interactions with specific biological targets such as enzymes or receptors.
Data supporting these mechanisms often come from in vitro studies assessing enzyme kinetics and receptor binding assays.
The physical properties include:
Property | Value |
---|---|
Appearance | Solid (crystalline form) |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Key chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with nucleophiles |
These properties are critical in determining the compound's behavior in various environments and its suitability for pharmaceutical applications.
3-methyl-1-(1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione has potential applications in medicinal chemistry due to its structural features that suggest biological activity:
Research into this compound could lead to novel therapeutic agents with enhanced efficacy and reduced side effects compared to existing drugs.
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3